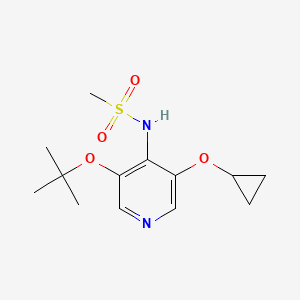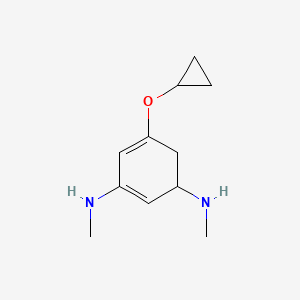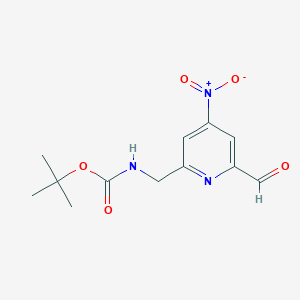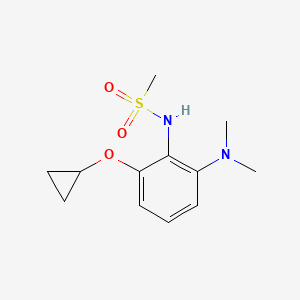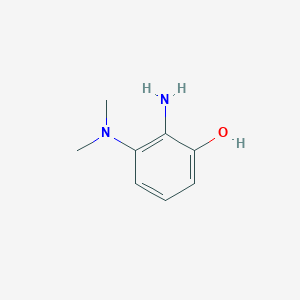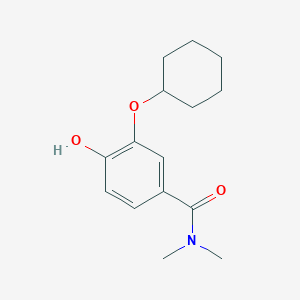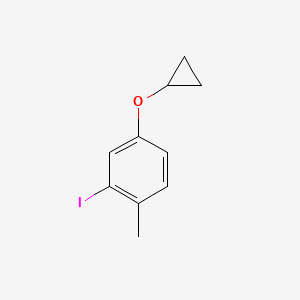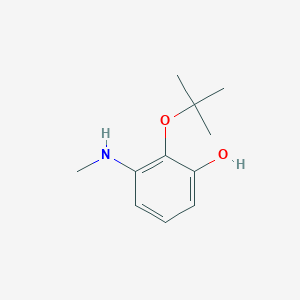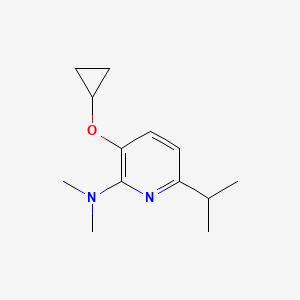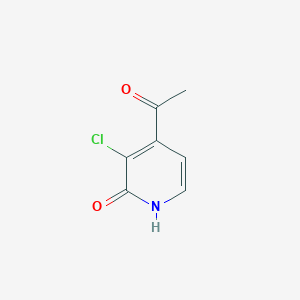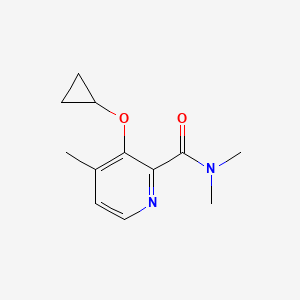
4-Cyclopropoxy-3,5-diisopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-3,5-diisopropylpyridine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with two isopropyl groups at the 3 and 5 positions of the pyridine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3,5-diisopropylpyridine typically involves the reaction of 3,5-diisopropylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
4-Cyclopropoxy-3,5-diisopropylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced pyridine derivative.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-Cyclopropoxy-3,5-diisopropylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-Cyclopropoxy-3,5-diisopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to the active site of enzymes, inhibiting their activity, or by interacting with receptors to modulate signal transduction pathways .
類似化合物との比較
Similar Compounds
3-Cyclopropoxy-4,5-diisopropylpyridine: Similar structure but with different substitution pattern.
4-Cyclopropoxy-2,6-dimethoxyphenol: Contains a cyclopropoxy group but differs in the aromatic ring and substituents.
Uniqueness
4-Cyclopropoxy-3,5-diisopropylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various scientific research applications and industrial uses .
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
4-cyclopropyloxy-3,5-di(propan-2-yl)pyridine |
InChI |
InChI=1S/C14H21NO/c1-9(2)12-7-15-8-13(10(3)4)14(12)16-11-5-6-11/h7-11H,5-6H2,1-4H3 |
InChIキー |
ZWKPRLMQOYZWMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=CC(=C1OC2CC2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


